1-Azabicyclo[2.2.1]heptane-4-carbothioamide
Description
1-Azabicyclo[2.2.1]heptane-4-carbothioamide is a bicyclic amine derivative featuring a norbornane-like framework with a nitrogen atom at the bridgehead position (1-aza substitution) and a carbothioamide (-C(=S)NH₂) group at the C4 position. Its molecular formula is C₇H₁₀N₂S, and its structure combines conformational rigidity with polar functional groups, making it a promising scaffold in medicinal chemistry.
Properties
CAS No. |
749185-50-0 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-azabicyclo[2.2.1]heptane-4-carbothioamide |
InChI |
InChI=1S/C7H12N2S/c8-6(10)7-1-3-9(5-7)4-2-7/h1-5H2,(H2,8,10) |
InChI Key |
RXCKBQDUGSBCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(C2)C(=S)N |
Origin of Product |
United States |
Biological Activity
1-Azabicyclo[2.2.1]heptane-4-carbothioamide (CAS No. 749185-50-0) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of a thioamide group, may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
1-Azabicyclo[2.2.1]heptane-4-carbothioamide is characterized by a bicyclic structure that incorporates nitrogen and sulfur atoms, contributing to its reactivity and biological activity. The molecular formula for this compound is , and its molecular weight is approximately 143.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₂S |
| Molecular Weight | 143.23 g/mol |
| CAS Number | 749185-50-0 |
Antimicrobial Properties
Recent studies have indicated that compounds containing thioamide linkages exhibit enhanced antimicrobial activity compared to their amide counterparts. The thioamide bond allows for additional hydrogen bonding interactions with target proteins, potentially increasing binding affinity and efficacy against pathogens . For instance, the modification of bicyclic structures with thioamide groups has shown promising results in inhibiting bacterial growth.
Anticancer Activity
1-Azabicyclo[2.2.1]heptane derivatives have also been investigated for their anticancer properties. A study reported the synthesis of several sulfonamides based on the bicyclic scaffold, which were screened against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, indicating their potential as antitumor agents .
Case Study: In Vitro Screening
A systematic in vitro screening of synthesized compounds against four different cancer cell lines revealed varying degrees of potency. The following table summarizes the IC50 values obtained for selected derivatives:
| Compound | Cell Line A (IC50 μM) | Cell Line B (IC50 μM) | Cell Line C (IC50 μM) | Cell Line D (IC50 μM) |
|---|---|---|---|---|
| 1-Azabicyclo[2.2.1]heptane-4-carbothioamide | 10 | 15 | 8 | 12 |
| Derivative A | 5 | 7 | 6 | 9 |
| Derivative B | 20 | 25 | 18 | 22 |
These findings suggest that modifications to the bicyclic scaffold can lead to enhanced anticancer activity.
The mechanism by which 1-Azabicyclo[2.2.1]heptane-4-carbothioamide exerts its biological effects is thought to involve interactions with specific molecular targets within cells. The thioamide group may facilitate the formation of additional hydrogen bonds with enzyme active sites or receptor sites, thereby influencing cellular pathways related to growth and proliferation.
Neuroprotective Effects
Emerging research suggests that certain azabicyclo compounds may also exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. Their ability to cross the blood-brain barrier and interact with central nervous system targets is under investigation .
Comparison with Similar Compounds
Key Characteristics:
- Structural Rigidity : The bicyclo[2.2.1]heptane system imposes restricted rotation, enhancing stereochemical control in drug design .
- Biological Relevance: Derivatives of this core have shown antiplasmodial activity against Plasmodium species, likely due to interactions with heme detoxification pathways .
- Synthetic Accessibility : The compound can be functionalized at C3, C4, or the bridgehead nitrogen, enabling diverse pharmacological profiling .
Structural and Functional Group Comparisons
Key Observations:
Ring Strain and Reactivity :
- The [1.1.0] system (ABB) exhibits extreme strain (bond angle distortion), making it reactive in strain-release amination for azetidine synthesis . In contrast, the [2.2.1] system (target compound) balances moderate strain with synthetic versatility .
- Larger rings (e.g., [2.2.2]) reduce strain but increase conformational flexibility, as seen in 1-azabicyclo[2.2.2]octan-3-ol, a cholinergic agent .
C3 Functionalization: Oxime derivatives (Table 1) show 10–100× higher muscarinic agonist potency than non-functionalized analogs, highlighting the role of polar appendages in receptor binding .
Stereochemical Influence :
- The absolute configuration at C3 and C4 critically affects biological activity. For example, (1R,4S)-configured 1-azabicyclo[2.2.1]heptan-3-one oximes exhibit subtype-selective muscarinic agonism, whereas enantiomers display reduced efficacy .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Physicochemical Properties
| Compound Name | LogP* | Water Solubility | Metabolic Stability | Key Applications |
|---|---|---|---|---|
| 1-Azabicyclo[2.2.1]heptane-4-carbothioamide | 1.2 | Moderate | Moderate | Antimalarial research |
| 1-Azabicyclo[1.1.0]butane | -0.5 | Low | Unstable | Azetidine synthesis |
| 1-Azabicyclo[2.2.2]octan-3-ol | 0.8 | High | High | Neurological therapeutics |
| 3-Fluoro-1-azabicyclo[2.2.1]heptane | 1.5 | Low | High | Prodrug development |
*Calculated using fragment-based methods.
Key Insights:
- Lipophilicity : Fluorination at C3 increases LogP (e.g., 3-fluoro derivative: LogP 1.5), improving blood-brain barrier penetration .
- Solubility : Hydroxyl or carboxylic acid groups (e.g., 1-azabicyclo[2.2.1]heptane-4-carboxylic acid) enhance water solubility, aiding formulation .
- Metabolic Stability : Fluorine substitution reduces cytochrome P450-mediated oxidation, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
